molecular formula C12H12N2OS B142433 5-(Benzyloxy)-2-(methylthio)pyrimidine CAS No. 4874-32-2

5-(Benzyloxy)-2-(methylthio)pyrimidine

Cat. No.: B142433
CAS No.: 4874-32-2
M. Wt: 232.3 g/mol
InChI Key: GKVYIODQKHPFHO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a benzyloxy group at the 5-position and a methylthio group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and benzyl alcohol.

    Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-chloropyrimidine with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (e.g., 100°C) to facilitate the substitution reaction.

    Introduction of Methylthio Group: The methylthio group is introduced by reacting the intermediate product with a methylthiolating agent such as methylthiolate (CH3SNa) in the presence of a suitable solvent like ethanol. The reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, acyl chlorides, and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, alcohol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-(Benzyloxy)-2-(methylthio)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the benzyloxy group, making it less versatile in certain applications.

    5-(Benzyloxy)pyrimidine: Lacks the methylthio group, affecting its chemical reactivity and biological activity.

    2-(Benzyloxy)-5-(methylthio)pyrimidine: Similar structure but different positional isomer, leading to variations in properties and applications.

Uniqueness

5-(Benzyloxy)-2-(methylthio)pyrimidine is unique due to the presence of both benzyloxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYIODQKHPFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598615
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-32-2
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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